molecular formula C18H20N2O3S B2535020 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole CAS No. 1163729-85-8

1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole

Cat. No. B2535020
CAS RN: 1163729-85-8
M. Wt: 344.43
InChI Key: VDVOQYRNJJXMKM-UHFFFAOYSA-N
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Description

1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole, also known as MDL-73811, is a benzodiazole derivative that has been extensively studied for its potential use as a research tool in the field of neuroscience. This compound has been shown to have a high affinity for the benzodiazepine binding site on the GABA-A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions.

Mechanism of Action

1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole acts as a positive allosteric modulator of the GABA-A receptor, which means that it enhances the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. By binding to the benzodiazepine binding site on the receptor, 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole increases the affinity of the receptor for GABA, leading to an increase in chloride ion influx and hyperpolarization of the neuron.
Biochemical and Physiological Effects:
1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has been shown to have a number of biochemical and physiological effects, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. It has also been shown to enhance the effects of other GABAergic drugs, such as barbiturates and ethanol.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole in lab experiments is its high affinity for the benzodiazepine binding site on the GABA-A receptor, which makes it a valuable tool for studying the effects of benzodiazepine drugs on this receptor. However, one limitation of using 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is that it is not selective for the benzodiazepine binding site on the GABA-A receptor, and can also bind to other sites on the receptor, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole. One area of interest is the development of more selective compounds that target the benzodiazepine binding site on the GABA-A receptor, which could lead to a better understanding of the role of this receptor in various physiological and pathological conditions. Another area of interest is the use of 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole and related compounds as potential therapeutic agents for the treatment of anxiety, insomnia, and other disorders that are thought to involve dysfunction of the GABAergic system. Finally, further research is needed to better understand the biochemical and physiological effects of 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole and related compounds, and to identify potential limitations and drawbacks of using these compounds in lab experiments.

Synthesis Methods

The synthesis of 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole involves several steps, starting with the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 5,6-dimethyl-1H-1,3-benzodiazole in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride and methyl iodide to yield the final product.

Scientific Research Applications

1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has been used extensively in scientific research to study the role of the GABA-A receptor in various physiological and pathological conditions. It has been shown to have a high affinity for the benzodiazepine binding site on this receptor, which makes it a valuable tool for studying the effects of benzodiazepine drugs on the GABA-A receptor.

properties

IUPAC Name

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-11-6-15-16(7-12(11)2)20(10-19-15)24(21,22)18-9-14(4)13(3)8-17(18)23-5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVOQYRNJJXMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole

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